

"1-Azetidin-1-yl-2-chloro-ethanone" molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Azetidin-1-yl-2-chloro-ethanone

Cat. No.: B1271662

[Get Quote](#)

An In-depth Technical Guide to **1-Azetidin-1-yl-2-chloro-ethanone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and a postulated synthetic pathway for **1-Azetidin-1-yl-2-chloro-ethanone**. This compound belongs to the class of α -halo ketones, which are versatile intermediates in organic synthesis, and its azetidine moiety is a structural feature found in various biologically active compounds.

Molecular Structure and Properties

1-Azetidin-1-yl-2-chloro-ethanone, also known as 1-(chloroacetyl)azetidine, is a chemical compound with the molecular formula C_5H_8ClNO . The structure consists of a four-membered azetidine ring N-acylated with a chloroacetyl group.

Table 1: Physicochemical Properties of **1-Azetidin-1-yl-2-chloro-ethanone**

Property	Value
Molecular Formula	C_5H_8ClNO
Molecular Weight	133.58 g/mol
CAS Number	63177-41-3
Synonyms	1-(Chloroacetyl)azetidine

Experimental Protocols

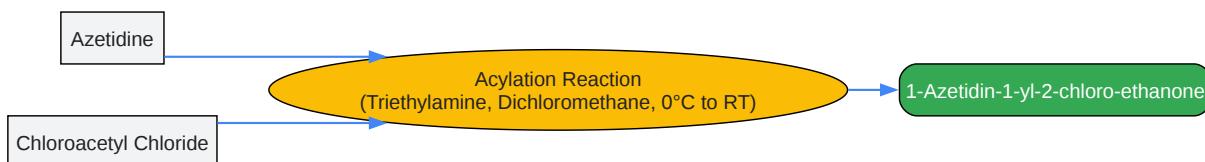
While a specific, detailed experimental protocol for the synthesis of **1-Azetidin-1-yl-2-chloro-ethanone** is not extensively documented in publicly available literature, a plausible synthetic route can be derived from standard organic chemistry principles and general methods for the synthesis of related acylamines and azetidin-2-ones. The most direct approach involves the acylation of azetidine with chloroacetyl chloride.

Postulated Synthesis of **1-Azetidin-1-yl-2-chloro-ethanone**

This protocol is based on the common reactivity of amines with acyl chlorides.

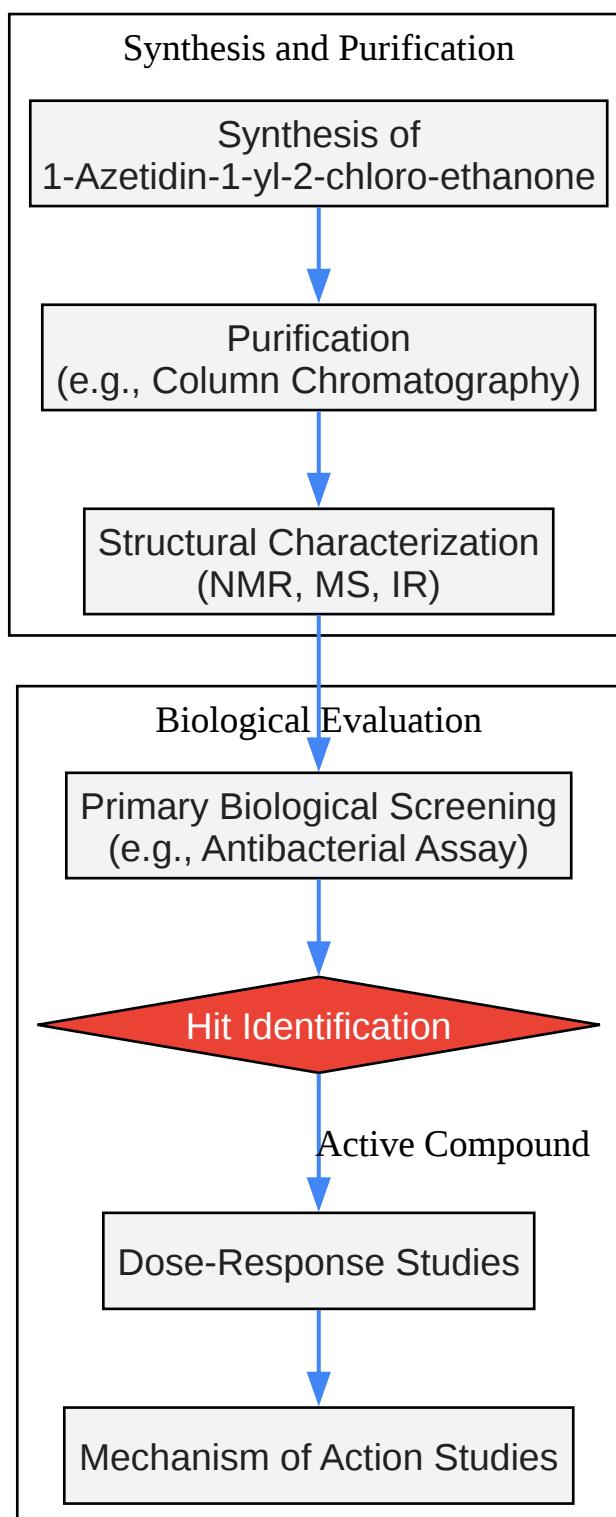
Materials:

- Azetidine
- Chloroacetyl chloride
- Triethylamine (or another suitable non-nucleophilic base)
- Anhydrous dichloromethane (or another suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
- Equipment for extraction and solvent evaporation (separatory funnel, rotary evaporator)


Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

- **Addition of Acylating Agent:** Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to neutralize any excess acid, followed by brine.
- **Isolation of Product:** Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **1-Azetidin-1-yl-2-chloro-ethanone** can be purified by column chromatography on silica gel or by distillation under reduced pressure, depending on its physical properties.


Logical and Experimental Workflow Visualization

The following diagrams illustrate the conceptual synthesis and a general workflow for the potential biological evaluation of **1-Azetidin-1-yl-2-chloro-ethanone**.

[Click to download full resolution via product page](#)

Caption: Postulated synthesis pathway for **1-Azetidin-1-yl-2-chloro-ethanone**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis and biological screening.

- To cite this document: BenchChem. ["1-Azetidin-1-yl-2-chloro-ethanone" molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1271662#1-azetidin-1-yl-2-chloro-ethanone-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com